
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.
Mechanism of Action
Target of Action
Indole derivatives, which include 6-methoxy-1-methyl-1h-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of this compound with its targets could potentially lead to similar changes.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect similar pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, optimal conditions for the production of a related compound were found to be a starch concentration of 5 g/L, peptone concentration of 5 g/L, agitation rate of 150 rpm, pH 6, and a temperature of 40°C . Similar conditions could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an antifungal metabolite produced by Bacillus toyonensis . This interaction suggests that this compound may inhibit fungal growth by interfering with fungal enzymes or cellular processes. Additionally, its interaction with proteins involved in cell signaling pathways could modulate various biochemical reactions.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anti-inflammatory and analgesic activities . These effects are likely mediated through the modulation of signaling pathways and gene expression involved in inflammation and pain response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been suggested that this compound may inhibit specific enzymes involved in fungal growth, thereby exerting its antifungal effects . Additionally, its ability to modulate gene expression and signaling pathways further contributes to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability within a pH range of 6–7 and at temperatures up to 50°C . These findings indicate that this compound remains stable under specific conditions, which is crucial for its long-term effects on cellular function in both in vitro and in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the methylation of 1H-indole-2-carboxylic acid followed by methoxylation. The reaction typically uses methyl iodide and potassium carbonate for methylation, and sodium methoxide for methoxylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as response surface methodology can be employed to optimize variables like temperature, solvent, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 6th position.
6-Methoxy-1H-indole-2-carboxylic acid: Lacks the methyl group at the 1st position.
Uniqueness
6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent compared to similar compounds .
Properties
IUPAC Name |
6-methoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXACSDHQSUBYNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360233 |
Source


|
| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739365-07-2 |
Source


|
| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B1362699.png)
![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)
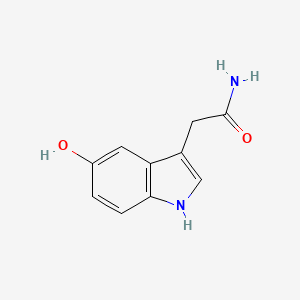
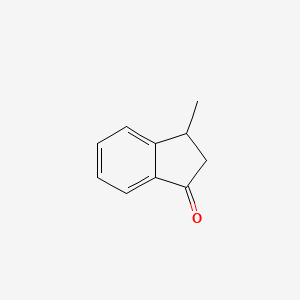
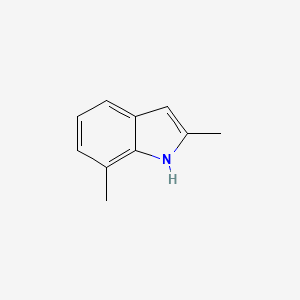
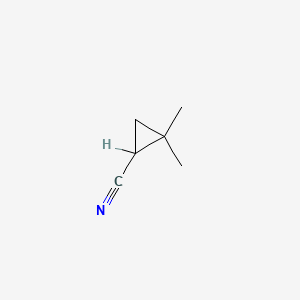
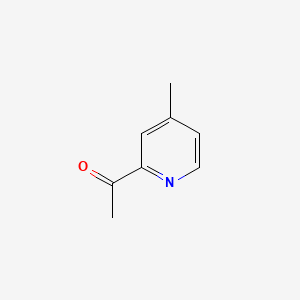
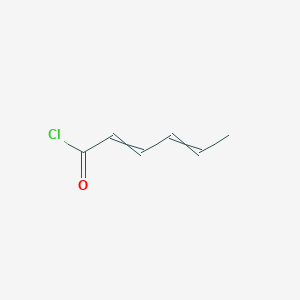
![[(4-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1362712.png)
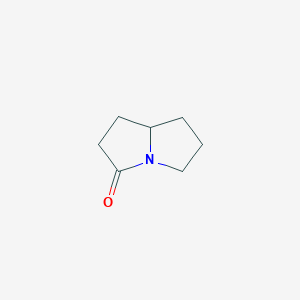
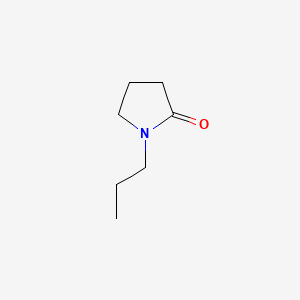

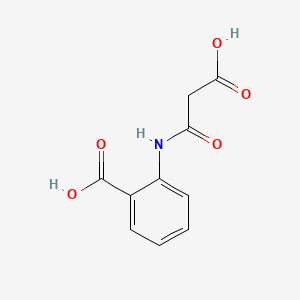
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)
